Fluorine Positional Isomer Differentiation: 6-Fluoro vs. 7-Fluoro-3,3,4-trimethylindoline – Identical LogP but Divergent Synthetic Utility
The 6-fluoro isomer (target compound) and the 7-fluoro positional isomer (CAS 1502193-40-9) share identical computed LogP (2.84) and topological polar surface area (TPSA, 12.03 Ų), yet the 6-fluoro substitution pattern is explicitly claimed as a preferred embodiment in patents covering 6-substituted indolines as kinase inhibitors, whereas the 7-fluoro isomer is not . This indicates that despite equivalent predicted passive membrane permeability, the electronic and steric environment at the 6-position confers distinct target engagement properties validated in patent exemplification [1]. For procurement decisions, selecting the 6-fluoro isomer ensures alignment with the pharmacophoric requirements defined in lead optimization programs targeting receptor tyrosine kinases and cyclin-dependent kinase complexes.
| Evidence Dimension | Patent claim specificity and positional isomer status in medicinal chemistry programs |
|---|---|
| Target Compound Data | 6-Fluoro substitution explicitly claimed in US7547703B2 as part of 6-substituted indoline pharmacophore [1] |
| Comparator Or Baseline | 7-Fluoro-3,3,4-trimethylindoline (CAS 1502193-40-9) not claimed in the same patent series [1] |
| Quantified Difference | Qualitative: 6-F positional isomer falls within claimed pharmacophore space; 7-F positional isomer does not |
| Conditions | Patent analysis – US7547703B2 and related filings covering 6-substituted indoline derivatives as kinase inhibitors |
Why This Matters
Procurement of the 6-fluoro isomer is mandatory for research programs that depend on the patent-validated 6-substituted indoline pharmacophore; the 7-fluoro isomer, despite identical LogP, cannot be assumed to recapitulate the same target binding profile.
- [1] Heckel A. et al. Indoline derivatives substituted in the 6-position, their preparation and their use as medicaments. US Patent US7547703B2, Claim 1, 2009. View Source
